molecular formula C25H23N3O4S B2580750 N-(4-methoxyphenyl)-2-((5-phenyl-2-(m-tolyl)-1H-imidazol-4-yl)sulfonyl)acetamide CAS No. 1251695-62-1

N-(4-methoxyphenyl)-2-((5-phenyl-2-(m-tolyl)-1H-imidazol-4-yl)sulfonyl)acetamide

Cat. No.: B2580750
CAS No.: 1251695-62-1
M. Wt: 461.54
InChI Key: BREJLDRPRYUDKZ-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-2-((5-phenyl-2-(m-tolyl)-1H-imidazol-4-yl)sulfonyl)acetamide is a synthetic sulfonamide-containing imidazole derivative. Its structure features a methoxyphenyl acetamide backbone linked to a substituted imidazole ring with phenyl and m-tolyl groups at positions 5 and 2, respectively, and a sulfonyl group at position 2. The sulfonyl group enhances electronegativity and hydrogen-bonding capacity, which may influence pharmacokinetic properties such as solubility and target binding .

Properties

IUPAC Name

N-(4-methoxyphenyl)-2-[[2-(3-methylphenyl)-4-phenyl-1H-imidazol-5-yl]sulfonyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O4S/c1-17-7-6-10-19(15-17)24-27-23(18-8-4-3-5-9-18)25(28-24)33(30,31)16-22(29)26-20-11-13-21(32-2)14-12-20/h3-15H,16H2,1-2H3,(H,26,29)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BREJLDRPRYUDKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC(=C(N2)S(=O)(=O)CC(=O)NC3=CC=C(C=C3)OC)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues

The target compound shares structural motifs with several analogues, differing primarily in substituents and functional groups. Key comparisons include:

Compound Key Structural Features Potential Biological Relevance Reference
Target compound Imidazole core with 5-phenyl, 2-m-tolyl, and 4-sulfonyl groups; methoxyphenyl acetamide Enhanced solubility due to sulfonyl group; possible kinase or COX inhibition based on imidazole
N-[(4E)-arylidene-5-oxo-2-phenyl-4,5-dihydro-1H-imidazol-1-yl]-2-(2-methyl-1,3-thiazol-4-yl)acetamide Imidazole-thiazole hybrid; arylidene substituent at position 4 Moderate antibacterial and antioxidant activity (agar-diffusion and DPPH assays)
2-((5-(4-fluorophenyl)-1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide Thioether linkage instead of sulfonyl; fluorophenyl and methoxyphenyl groups COX-1/2 inhibition potential; structural rigidity from thioether
N-(6-methoxybenzothiazole-2-yl)-2-(4-methoxyphenyl)acetamide Benzothiazole core with methoxy groups; lacks imidazole Intermediate for heterocyclic synthesis; possible fluorescence or antimicrobial applications

Substituent Effects on Bioactivity

  • Sulfonyl vs. Thioether Groups : The sulfonyl group in the target compound increases polarity compared to thioether-containing analogues (e.g., the compound in ). This may improve water solubility but reduce membrane permeability. Thioether-linked compounds, however, exhibit greater metabolic stability due to resistance to oxidation .
  • In contrast, fluorophenyl substituents (e.g., in ) increase electronegativity, favoring interactions with polar residues in active sites.
  • Methoxyphenyl Acetamide : The 4-methoxyphenyl group is a common pharmacophore in COX inhibitors and kinase modulators. Its electron-donating methoxy group may stabilize π-π interactions in target binding .

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